molecular formula C9H14ClNO2 B1383278 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride CAS No. 1803603-83-9

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B1383278
CAS No.: 1803603-83-9
M. Wt: 203.66 g/mol
InChI Key: NJFWQZNALFTUNG-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C9H14ClNO2. It is a hydrochloride salt form of 2-(4-amino-3-methoxyphenyl)ethanol. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-amino-3-methoxybenzaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained through crystallization or drying processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-amino-3-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6,11H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWQZNALFTUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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